molecular formula C19H20N2O4S B2674287 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide CAS No. 899757-24-5

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide

Cat. No.: B2674287
CAS No.: 899757-24-5
M. Wt: 372.44
InChI Key: FVJWLSSCXSEXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide is a benzoisothiazol-3-one 1,1-dioxide derivative with a propanamide side chain substituted with N-ethyl and m-tolyl groups. This scaffold is structurally related to saccharin derivatives, which are known for diverse bioactivities, including anti-inflammatory, antioxidant, and anticancer properties . The 1,1-dioxide group enhances electrophilicity, enabling interactions with biological targets such as cyclooxygenase (COX) enzymes .

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-20(15-8-6-7-14(2)13-15)18(22)11-12-21-19(23)16-9-4-5-10-17(16)26(21,24)25/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJWLSSCXSEXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant potential in the pharmaceutical field due to its bioactive properties. Studies have shown that derivatives of benzothiazole can possess antimicrobial, anti-inflammatory, and anticancer activities.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various benzothiazole derivatives, including those similar to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide. The results indicated that these compounds demonstrated potent activity against a range of bacterial strains, suggesting their utility as lead compounds for developing new antibiotics .

Agricultural Applications

Benzothiazole derivatives have been explored for their fungicidal properties. The compound's structure allows it to interact with specific biochemical pathways in fungi.

Case Study: Fungicidal Activity

Research highlighted the effectiveness of benzothiazole compounds in controlling plant pathogens. The study revealed that the compound could inhibit fungal growth by disrupting cell membrane integrity, making it a candidate for agricultural fungicides .

Material Science

The unique chemical properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings with enhanced protective features.

Case Study: Polymer Development

In a recent investigation, researchers synthesized polymers incorporating benzothiazole units that exhibited improved thermal stability and UV resistance. The incorporation of this compound into polymer matrices was shown to enhance mechanical properties while providing antimicrobial activity .

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Table 1: Structural Features and Physicochemical Properties
Compound Name/ID Substituents on Propanamide Chain Key Features
Target Compound N-ethyl, N-(m-tolyl) Bulky aromatic substituent; potential for enhanced lipophilicity
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylpropanamide N-isobutyl Compact alkyl chain; moderate solubility
N-(4-Chloro-3-nitrophenyl)-...propanamide N-(4-chloro-3-nitrophenyl) Electron-withdrawing groups; high reactivity
N-(2,4-Dimethoxyphenyl)-...propanamide N-(2,4-dimethoxyphenyl) Electron-donating groups; improved H-bonding capacity
Anticancer Activity
  • Nitrile Derivative (Compound 2) : Exhibited moderate cytotoxicity (IC₅₀ = 45 µM), attributed to its polar nitrile group reducing membrane permeability .
  • Target Compound : While direct data are unavailable, the m-tolyl group may improve lipophilicity and tumor cell penetration compared to simpler alkyl/aryl analogs .
Anti-Inflammatory Activity
  • Esters 3d and 3f : Showed the highest binding affinity to COX-1 (ΔG = -9.2 kcal/mol), surpassing aspirin (ASA, ΔG = -6.8 kcal/mol), due to optimal hydrophobic interactions with the enzyme’s active site .
  • Nitrile 2 : Moderate anti-inflammatory activity (IC₅₀ = 28 µM for TNF-α inhibition), likely due to its planar structure aligning with COX-1’s catalytic pocket .
Antioxidant Activity
  • Ester 3b and Nitrile 2 : Demonstrated strong radical scavenging (IC₅₀ = 18–22 µM in DPPH assays), linked to their electron-deficient benzoisothiazole core .
  • Target Compound : The m-tolyl group’s electron-donating methoxy moiety (if present) could enhance antioxidant capacity, but this remains speculative .

Molecular Docking and DFT Insights

  • COX-1 Binding : Esters 3d and 3f showed superior binding to COX-1 compared to ASA, with lower Gibbs free energy (-9.2 vs. -6.8 kcal/mol) .
  • HOMO-LUMO Gaps : Smaller gaps (e.g., 7.57 eV for 3f) correlate with higher cytotoxic activity by facilitating electron transfer to cellular targets .
  • Target Compound : Computational modeling is needed to predict its binding mode and reactivity.

Biological Activity

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide is a complex organic compound characterized by its unique structure that combines benzothiazole and thiadiazole moieties. These structural features suggest potential biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C18H20N2O5SC_{18}H_{20}N_2O_5S, and its structure includes a dioxido group attached to a benzothiazole core. The synthesis typically involves reactions between various precursors under controlled conditions to ensure high yield and purity.

Synthetic Route:

  • Starting Materials: 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide and m-toluidine.
  • Reaction Conditions: Conducted in a suitable solvent with catalysts to facilitate the formation of the desired product.
  • Purification: The final product is purified through crystallization or chromatography.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. The presence of the dioxido group may enhance this activity by interacting with microbial enzymes or disrupting cellular processes.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Similar compounds have shown promise in cancer research. For instance, analogs of benzothiazole have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation: It could bind to receptors involved in inflammatory responses or cell signaling pathways, modulating their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Investigated a series of substituted benzothiazole derivatives showing potent inhibitory activity against Kv1.3 channels, with some compounds demonstrating similar potency to established inhibitors.
Reported on newly synthesized derivatives with oxadiazole moieties exhibiting significant anticancer and antimicrobial activities in vivo.
Highlighted the safety and toxicity profiles of related compounds, emphasizing their potential for therapeutic use without significant adverse effects.

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

The synthesis typically involves coupling 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide with substituted anilines (e.g., m-toluidine) under controlled conditions. Key factors include solvent selection (polar aprotic solvents like DMF), catalyst use (e.g., HBTU for amide bond formation), and temperature modulation (40–60°C). Purification via column chromatography or recrystallization improves purity. Evidence from analogous compounds suggests yields can exceed 70% with optimized stoichiometry and reaction time .

Q. What analytical techniques are essential for structural validation?

  • 1H/13C-NMR : Confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, amide carbonyls at ~170 ppm).
  • IR Spectroscopy : Validates functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+Na]+ at m/z 383.0669 in ).
  • HPLC : Assesses purity (>95% recommended for biological assays) .

Q. What preliminary assays evaluate its anticancer potential?

Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC50 values <10 μM indicate potency. For example, structurally similar benzisothiazoles show IC50 ~1.1 μM against MCF-7 cells. Include positive controls (e.g., cisplatin) and validate via apoptosis assays (Annexin V/PI staining) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

Modify substituents on the benzisothiazole core (e.g., electron-withdrawing groups at the para position enhance bioactivity) or the propanamide side chain (e.g., bulkier alkyl groups improve membrane permeability). Computational docking (e.g., AutoDock Vina) identifies interactions with targets like thymidylate synthase (TS) or bacterial dihydrofolate reductase (DHFR) .

Q. How to resolve contradictions in bioactivity data across studies?

Example: Discrepancies in IC50 values may arise from assay conditions (e.g., serum content, incubation time). Standardize protocols (e.g., 48-hour exposure in RPMI-1640 medium) and validate via orthogonal methods (e.g., clonogenic assays). Cross-reference with pharmacokinetic data (e.g., absorption rates of 60–73% in ) to contextualize efficacy .

Q. What computational strategies predict metabolic stability?

Use in silico tools (e.g., SwissADME, pkCSM) to estimate:

  • CYP450 metabolism : Likelihood of hepatic clearance.
  • BBB permeability : LogP values >2.5 suggest CNS penetration.
  • Toxicity : AMES test predictions for mutagenicity. Pair with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How to address variability in antimicrobial activity across bacterial strains?

Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens. If activity is strain-specific, investigate efflux pump mechanisms (e.g., using PAβN efflux inhibitor) or membrane permeability via ethidium bromide accumulation assays. Molecular dynamics simulations can model compound interactions with bacterial enzymes .

Methodological Considerations

Designing a pharmacokinetic study for this compound

  • Absorption : Use Caco-2 cell monolayers to measure apparent permeability (Papp).
  • Distribution : Radiolabeled compound tracking in rodent tissues (e.g., plasma, liver).
  • Metabolism : LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations.
  • Excretion : Urine/fecal collection over 72 hours post-administration .

Handling discrepancies in molecular docking vs. experimental binding data
Reconcile computational predictions (e.g., binding affinity to TS) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Adjust docking parameters (e.g., solvation effects, flexible side chains) to better align with empirical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.